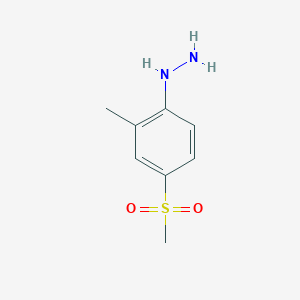

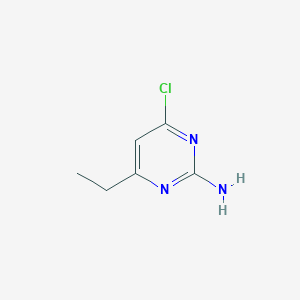

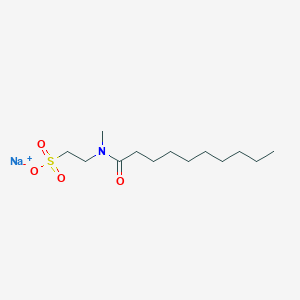

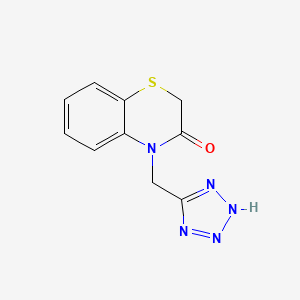

4-(1H-四唑-5-基甲基)-2H-1,4-苯并噻嗪-3(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(1H-Tetrazol-5-ylmethyl)phenol” is a compound with the molecular formula C8H8N4O . It’s structurally similar to the compound you’re asking about, but it has a phenol group instead of a benzothiazinone group.

Synthesis Analysis

While specific synthesis methods for “4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one” were not found, there are studies on the synthesis of related compounds. For instance, a series of 7-piperazinylquinolones with tetrazole derivatives were synthesized and evaluated for their antibacterial activity . Another study synthesized a series of novel 3-((Z)-2-(4-nitrophenyl)-2-(1H-tetrazol-5-yl) vinyl)-4H-chromen-4-ones .

Molecular Structure Analysis

The molecular structure of “4-(1H-Tetrazol-5-ylmethyl)phenol” was analyzed in several studies . The compound has a tetrazole ring attached to a phenol group through a methylene bridge. The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1H-Tetrazol-5-ylmethyl)phenol” have been analyzed . The compound has a molecular weight of 176.18 g/mol and a topological polar surface area of 74.7 Ų .

科学研究应用

- 合成并通过元素分析、红外光谱、核磁共振和质谱数据表征了4-(1H-四唑-5-基甲基)-2H-1,4-苯并噻嗪-3(4H)-酮的新化合物。一项研究重点介绍了Schiff和Mannich碱衍生物的合成,评估了它们的抗炎和镇痛活性,其中一些显示出与已知药物(Gowda et al., 2011)相媲美的潜力。

- 利用超声波处理合成了1,4-苯并噻嗪,通过核磁共振、红外光谱和质谱进行表征。该研究还进行了计算研究,以找到合成化合物的优化几何结构(Preet & Cannoo, 2015)。

反应性和结构分析:

- 研究了2-氯-3-氧代-3,4-二氢-2H-1,4-苯并噻嗪与“推-拉”烯胺的反应,导致了一系列衍生物的制备和新的重排的发现。讨论了影响反应的因素和一个可能的机制(Nazarenko et al., 2008)。

- 合成和分析了新的2-(5-芳基-6-R-3-苯基-5,6-二氢-4H-1,2,4,5-四唑-1-基)-1,3-苯并噻唑,重点关注它们的光谱、电化学和抗氧化性能(Fedorchenko et al., 2020)。

新反应和途径:

- 描述了苯并噻唑的新型环扩张到官能化的1,4-苯并噻嗪,展示了在温和条件下捕获的反应中间体的形成(Adib et al., 2009)。

- 实现了苯并噻嗪的新代表物(2Z)-2-(硝基亚甲基)-2H-1,4-苯并噻嗪-3(4H)-酮的合成,并利用光谱和X射线衍射数据研究了其平面高度共轭结构(Berestovitskaya et al., 2006)。

未来方向

While specific future directions for “4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one” were not found, research on related compounds continues to be active. For example, studies on the pharmacological profile of highly potent and long-acting angiotensin II receptor antagonists are ongoing .

属性

IUPAC Name |

4-(2H-tetrazol-5-ylmethyl)-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5OS/c16-10-6-17-8-4-2-1-3-7(8)15(10)5-9-11-13-14-12-9/h1-4H,5-6H2,(H,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXZEKFJJCQKJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2S1)CC3=NNN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639891 |

Source

|

| Record name | 4-[(2H-Tetrazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one | |

CAS RN |

874765-99-8 |

Source

|

| Record name | 4-[(2H-Tetrazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。